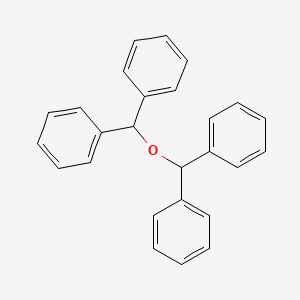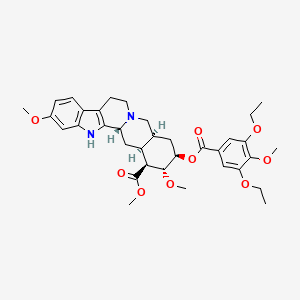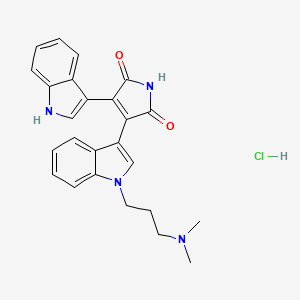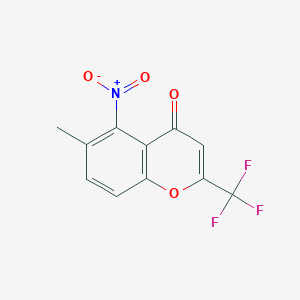
6-methyl-5-nitro-2-(trifluoromethyl)-4H-chromen-4-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
A variety of functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans were synthesized using a domino reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes. This synthesis demonstrates the chemical versatility of compounds related to 6-methyl-5-nitro-2-(trifluoromethyl)-4H-chromen-4-one, highlighting their potential in creating complex chemical structures (Korotaev, Barkov & Sosnovskikh, 2013).
Stereoselective Reactions
The stereoselective hetero-Diels–Alder reaction of 3-nitro-2-trihalomethyl-2H-chromenes showcases the utility of these compounds in producing novel cyclic nitronates. This process exemplifies the application of 6-methyl-5-nitro-2-(trifluoromethyl)-4H-chromen-4-one in generating stereospecific compounds, which is crucial in the field of medicinal chemistry (Korotaev et al., 2010).
X-Ray Crystallographic Studies
The X-ray crystallographic study of N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine, a compound closely related to 6-methyl-5-nitro-2-(trifluoromethyl)-4H-chromen-4-one, provides insights into the structural aspects of these compounds. Such studies are essential for understanding the molecular geometry and potential interactions in drug design and discovery processes (Muthukumaran et al., 2011).
Catalyst Development
The synthesis of amino glucose-functionalized silica-coated NiFe2O4 nanoparticles for the solvent-free synthesis of pyrano[3,2-c]chromen-5(4H)-ones illustrates the potential of using derivatives of 6-methyl-5-nitro-2-(trifluoromethyl)-4H-chromen-4-one in developing novel and efficient catalysts for organic synthesis (Fekri et al., 2018).
Scientific Research Applications of 6-methyl-5-nitro-2-(trifluoromethyl)-4H-chromen-4-one
Chemical Synthesis and Reactions
6-methyl-5-nitro-2-(trifluoromethyl)-4H-chromen-4-one and its derivatives are extensively used in chemical synthesis. For instance, they are key in synthesizing functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans through domino reactions, showcasing their versatility in organic chemistry (Korotaev, Barkov & Sosnovskikh, 2013).
Stereoselective Reactions
These compounds participate in stereoselective hetero-Diels–Alder reactions with 2,3-dihydrofuran and ethyl vinyl ether, producing novel cyclic nitronates. This exemplifies their potential in synthesizing stereospecific compounds crucial in pharmaceutical chemistry (Korotaev et al., 2010).
X-Ray Crystallographic Studies
The X-ray crystallographic analysis of related compounds, such as N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine, offers insights into the structural aspects of these molecules, aiding in drug design and discovery (Muthukumaran et al., 2011).
Catalyst Development
Amino glucose-functionalized silica-coated NiFe2O4 nanoparticles have been synthesized for the solvent-free synthesis of pyrano[3,2-c]chromen-5(4H)-ones, demonstrating the application of these compounds in developing new and efficient catalysts for organic synthesis (Fekri et al., 2018).
Propriétés
IUPAC Name |
6-methyl-5-nitro-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO4/c1-5-2-3-7-9(10(5)15(17)18)6(16)4-8(19-7)11(12,13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUSXIBCGCFOQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-5-nitro-2-(trifluoromethyl)-4H-chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



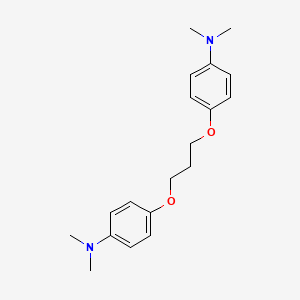
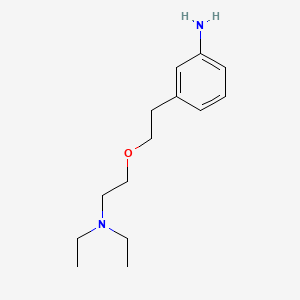
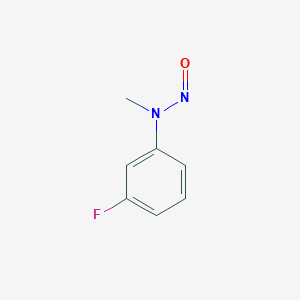
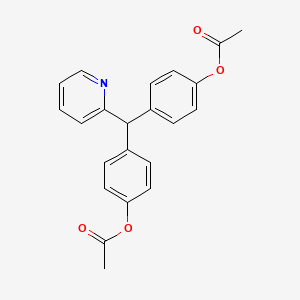
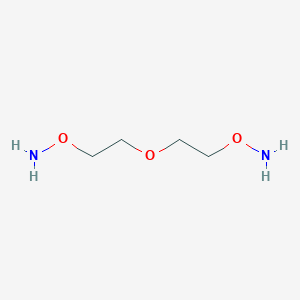
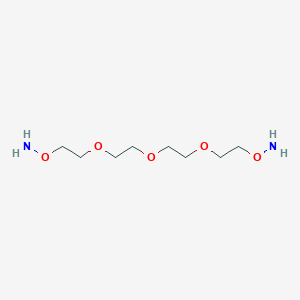
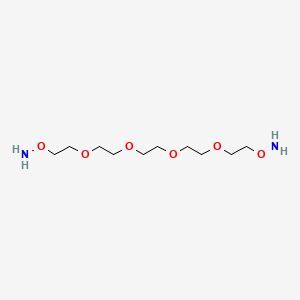
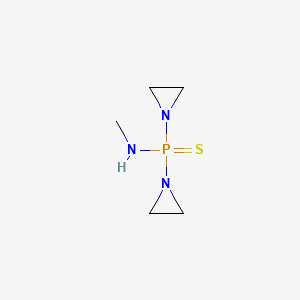

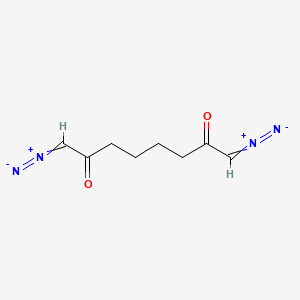
![3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione](/img/structure/B1667436.png)
